Taltirelin Trifluoroacetic Acid Salt
Description
Properties
Molecular Formula |
C₁₉H₂₄F₃N₇O₇ |
|---|---|
Molecular Weight |
519.43 |
Synonyms |
(4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-L-prolinamide Trifluoroacetic Acid; _x000B_(S)-N-(1Methyl-4,5-dihydroorotyl)-L-histidyl-L-prolinamide Trifluoroacetic Acid; TA 0910 Trifluoroacetic Acid |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Taltirelin Action
The biological effects of taltirelin (B1682926) are initiated by its interaction with specific cell surface receptors, leading to the activation of a complex network of intracellular signaling pathways.
Thyrotropin-Releasing Hormone Receptor (TRHR) Interactions and Affinity Research
Taltirelin's primary targets are the thyrotropin-releasing hormone receptors (TRHRs). In rodents, two subtypes of this G protein-coupled receptor exist: TRH-R1 and TRH-R2. nih.gov Humans, however, express a single type of TRH receptor that shares more similarity with TRH-R1. nih.govfrontiersin.org
Studies in model cell systems have revealed that taltirelin exhibits differential binding affinities for the two rodent TRHR subtypes. In HEK-EM 293 cells engineered to express murine TRH-R1 or TRH-R2, taltirelin demonstrated a higher binding affinity for TRH-R2 compared to TRH-R1. nih.govresearchgate.net
In competition binding assays, the concentration of taltirelin required to inhibit half of the maximal binding of a radiolabeled ligand (IC50) was significantly lower for TRH-R2 than for TRH-R1, indicating a stronger interaction with the former. nih.gov Specifically, at TRH-R1, the IC50 for taltirelin was 520 nM, whereas for the endogenous ligand TRH, it was 15 nM. researchgate.net At TRH-R2, the IC50 values were 14 nM for taltirelin and 2.9 nM for TRH. researchgate.net This demonstrates that while taltirelin has a lower affinity than TRH for both receptor subtypes, its selectivity for TRH-R2 is more pronounced. nih.govresearchgate.net
It is noteworthy that in studies on the single human TRH receptor (TRH-R), taltirelin consistently shows a lower binding affinity compared to TRH. nih.govnih.gov
Interactive Data Table: Binding Affinities (IC50, nM) of Taltirelin and TRH at Rodent TRHR Subtypes
| Compound | TRH-R1 | TRH-R2 |
|---|---|---|
| Taltirelin | 520 | 14 |
| TRH | 15 | 2.9 |
Data sourced from studies in HEK-EM 293 cells expressing murine TRH receptors. researchgate.net
Despite its lower binding affinity compared to the natural ligand, taltirelin acts as a potent agonist at TRH receptors. patsnap.compatsnap.com In fact, it is often described as a "superagonist" because it can elicit a greater maximal response than TRH itself. nih.govnih.gov This heightened intrinsic efficacy may contribute to its pronounced and long-lasting effects in the central nervous system. nih.govnih.gov
In preclinical models, taltirelin's agonistic activity is demonstrated by its ability to stimulate downstream signaling events, such as the release of intracellular calcium. medchemexpress.com The half-maximal effective concentration (EC50) for taltirelin-induced calcium release was found to be 2.0 nM at TRH-R1 and a more potent 0.12 nM at TRH-R2 in a model cell system. nih.gov For the human TRH receptor, the EC50 for calcium release was 36 nM. medchemexpress.com This potent agonism is a key feature of taltirelin's pharmacological profile.
Interactive Data Table: Agonistic Potency (EC50, nM) for Calcium Release
| Compound | TRH-R1 (murine) | TRH-R2 (murine) | Human TRH-R |
|---|---|---|---|
| Taltirelin | 2.0 | 0.12 | 36 |
| TRH | 0.47 | 0.11 | 5.0 |
Data sourced from studies in model cell systems. nih.govnih.gov
Intracellular Signaling Cascades Modulated by Taltirelin
Upon binding to and activating TRHRs, taltirelin initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.
The activation of TRH receptors by taltirelin leads to the stimulation of the phosphoinositide and adenylate cyclase signaling systems. patsnap.com The binding of taltirelin to the Gq/11 protein-coupled TRHR activates phospholipase Cβ. nih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The generation of IP3 is a key step that precedes the release of calcium from intracellular stores. nih.gov Studies have shown that taltirelin exhibits a higher intrinsic efficacy than TRH in stimulating the production of IP3. nih.govnih.gov
The adenylate cyclase system is also modulated by taltirelin. patsnap.com This can lead to changes in the intracellular concentration of cyclic AMP (cAMP), another important second messenger that influences a wide range of cellular functions.
A significant downstream effector of TRH receptor signaling is the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK1/2 pathway. nih.gov Taltirelin has been shown to activate this cascade. nih.govnih.gov The activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) is believed to initiate a series of anti-apoptotic processes. nih.gov
In both in vitro and in vivo studies, treatment with taltirelin has resulted in an increase in the phosphorylated, active form of ERK1/2 (p-ERK1/2). nih.govnih.govresearchgate.net This activation of the MAPK pathway is considered a key mechanism underlying the neuroprotective effects of taltirelin. nih.govfrontiersin.org For instance, taltirelin-induced expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis, has been shown to be dependent on the p-ERK1/2 pathway. researchgate.net
The intracellular signaling cascades triggered by taltirelin also involve the protein kinase C (PKC) and protein kinase A (PKA) pathways. The generation of diacylglycerol (DAG) from PIP2 hydrolysis directly activates PKC. nih.gov Furthermore, transcriptomic analysis following taltirelin administration has revealed altered gene expression of key signals involving both PKC and PKA. nih.gov These kinases play pivotal roles in a multitude of cellular processes, and their modulation by taltirelin contributes to its broad spectrum of effects on neuronal function.
Modulation of cAMP Response Element-Binding (CREB) Protein Activity
Taltirelin has been shown to influence the activity of the cAMP Response Element-Binding (CREB) protein, a crucial transcription factor involved in neuronal plasticity, survival, and differentiation. Transcriptomic analysis has revealed that Taltirelin upregulates the expression of creb. nih.gov This upregulation is a key component of the postsynaptic signaling cascade initiated by Taltirelin. nih.gov The activation of CREB is believed to be a downstream effect of the signaling pathways engaged by Taltirelin, such as the MAPK pathway. nih.gov Furthermore, CREB itself has been identified as a transcription factor that can activate the expression of the thyrotropin-releasing hormone receptor (TRHR), suggesting a potential positive feedback loop where Taltirelin not only is activated by but also promotes the expression of its own receptor. nih.gov
Neurotransmitter System Modulation by Taltirelin
Taltirelin exerts significant modulatory effects on several key neurotransmitter systems in the brain, contributing to its diverse pharmacological profile.
Enhancement of Dopamine Release and Turnover in Specific Brain Regions
A hallmark of Taltirelin's action is its ability to enhance the release and turnover of dopamine in critical brain regions, including the nucleus accumbens and the corpus striatum. nih.govnih.gov This effect is considered central to its potential therapeutic applications. patsnap.compatsnap.com Microdialysis studies in rats have demonstrated that intraperitoneal administration of Taltirelin leads to a significant and sustained increase in extracellular dopamine levels. nih.gov This pro-dopaminergic activity is a key differentiator from the endogenous TRH, with Taltirelin exhibiting a much more potent and prolonged action. nih.gov
Table 1: Effect of Taltirelin on Extracellular Dopamine and its Metabolites in Rat Brain (from Microdialysis Study)
| Brain Region | Substance | Effect of Taltirelin (1-10 mg/kg, i.p.) |
|---|---|---|
| Nucleus Accumbens | Dopamine (DA) | Increased extracellular levels for 3 hours |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased extracellular levels for 3 hours | |
| Homovanillic acid (HVA) | Increased extracellular levels for 3 hours | |
| Corpus Striatum | Dopamine (DA) | Increased extracellular levels for 3 hours |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased extracellular levels for 3 hours | |
| Homovanillic acid (HVA) | Increased extracellular levels for 3 hours |
Data sourced from a microdialysis study in rats. nih.gov
Investigation of Tyrosine Hydroxylase (TH) Expression Regulation
Taltirelin has been found to induce the expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. nih.gov This induction occurs in medium spiny neurons of the striatum. nih.gov Studies have shown that Taltirelin treatment markedly increases the expression of TH within the lesioned side of the striatum in animal models of Parkinson's disease. nih.gov The mechanism underlying this upregulation involves the activation of the p-ERK1/2 signaling pathway. dntb.gov.ua In vitro experiments on primary rat striatal neurons have confirmed that Taltirelin elevates the level of TH in a manner dependent on p-ERK1/2. dntb.gov.ua
Table 2: Relative Expression of TH mRNA in Rat Brain Tissue
| Condition | Brain Tissue | Relative TH mRNA Expression (Mean ± SD) |
|---|---|---|
| Normal Rats | Left | 1.039 ± 0.112 |
| Right | 0.956 ± 0.120 | |
| PD Model Rats (6 weeks post-op) | Left | 1.004 ± 0.034 |
| Right | 0.316 ± 0.012 |
Data from a study on the expression of TH in the brain tissue of Parkinson's disease model rats. nih.gov
Modulation of Dopamine Receptor D2 (DRD2) Expression and Function
Research has revealed that Taltirelin can upregulate the expression of the Dopamine Receptor D2 (DRD2). nih.gov This effect is mediated through the activation of the TRHR-MAPK-RARα-DRD2 pathway. nih.gov In both in vivo and in vitro models, Taltirelin treatment has been shown to increase the protein expression levels of DRD2. nih.gov This positive regulation of DRD2 receptors is significant as these receptors are a primary target for dopamine receptor agonists. nih.gov The ability of Taltirelin to enhance DRD2 expression suggests it may work synergistically with such agonists. nih.gov
Table 3: Effect of Taltirelin on Protein Expression in SH-SY5Y Cells
| Protein | Effect of Taltirelin Treatment |
|---|---|
| p-ERK1/2 | Increased |
| TRHR | Increased |
| RARα | Increased |
| DRD2 | Increased |
Data from Western blot analysis on Taltirelin-treated SH-SY5Y cells. nih.gov
Involvement of Vesicular Monoamine Transporter-2 (VMAT-2) and Dopamine Transporter (DAT)
The mechanism of Taltirelin-induced dopamine release involves the modulation of key transporter proteins. Studies have indicated that the dopamine-releasing effect of Taltirelin is influenced by the activity of both the Vesicular Monoamine Transporter-2 (VMAT-2) and the Dopamine Transporter (DAT). dntb.gov.ua Transcriptomic data has shown that Taltirelin influences the expression of genes such as vmat in the presynaptic pathway. nih.gov VMAT-2 is responsible for packaging cytoplasmic dopamine into vesicles for subsequent release, and DAT is crucial for the reuptake of dopamine from the synaptic cleft. nih.govnih.gov The modulation of these transporters by Taltirelin underscores the complexity of its action on the dopaminergic system.
Regulation of Acetylcholine (B1216132) and Norepinephrine (B1679862) Release
In addition to its profound effects on the dopaminergic system, Taltirelin also enhances the release of other critical neurotransmitters, namely acetylcholine and norepinephrine. patsnap.compatsnap.com This broader modulation of neurotransmitter systems contributes to its wide-ranging effects on the central nervous system. patsnap.compatsnap.com The ability of Taltirelin to activate cholinergic and noradrenergic pathways is a key aspect of its mechanism of action, distinguishing it as a multi-faceted neuromodulatory agent. patsnap.compatsnap.commdpi.com
Effects on Histamine (B1213489), GABA, and Orexin (B13118510) Systems
A significant body of evidence points to Taltirelin's interaction with the GABAergic system. Studies have demonstrated that Taltirelin can upregulate the expression of the thyrotropin-releasing hormone receptor (TRHR) specifically on striatal GABAergic neurons. nih.gov This upregulation is a key event that initiates a cascade of downstream signaling. nih.gov Gene ontology analysis of transcriptomic data has further revealed that Taltirelin primarily affects GABAergic synapses within the striatum. nih.gov This targeted action on GABAergic neurons underscores a crucial aspect of its mechanism. nih.govnih.gov
The orexin and histamine systems are closely linked to arousal and wakefulness. While direct mechanistic studies on Taltirelin's interaction with these two systems are less detailed, its known arousal-promoting effects, similar to the parent compound TRH, suggest an indirect or direct modulatory role. mdpi.com
| Neurotransmitter System | Observed Effect of Taltirelin | Reference |
| GABA | Upregulates TRHR expression on striatal GABAergic neurons; primarily affects GABAergic synapses. | nih.govnih.gov |
| Histamine | Implicated in modulating the histaminergic system to improve fatigue. | mdpi.com |
| Orexin | Suggested to modulate the orexin system as part of its therapeutic effects. | mdpi.com |
Neurotrophic Factor Synthesis and Gene Expression Regulation
Taltirelin demonstrates significant neurotrophic capabilities, partly by stimulating the production of essential growth factors and regulating the expression of key genes involved in neuronal survival and function.
Promotion of Nerve Growth Factor (NGF) Synthesis
Taltirelin has been shown to increase the synthesis of nerve growth factors. patsnap.com These proteins are vital for the growth, maintenance, and survival of neurons. patsnap.com By fostering the expression of these growth factors, Taltirelin supports processes of neuronal repair and regeneration, which is particularly crucial in the context of neurodegenerative conditions where neuronal integrity is compromised. patsnap.com
Transcriptomic Analysis of Gene Expression Profiles in Response to Taltirelin
Transcriptomic analysis has provided a comprehensive view of the genetic changes induced by Taltirelin in the brain. In studies using rat models of Parkinson's disease, Taltirelin administration led to widespread changes in gene expression in the striatum. nih.gov
A comparison between Taltirelin-treated and control groups revealed a significant number of differentially expressed genes (DEGs). Specifically, in the lesioned striatum of the animal models, Taltirelin treatment resulted in the upregulation of 4,352 transcripts and the downregulation of 3,848 transcripts when compared to the untreated lesioned group. nih.gov
These genetic changes impact multiple critical pathways. Analysis of the DEGs highlighted effects on the calcium signaling pathway, the MAPK signaling pathway, and dopaminergic synapse regulation. nih.gov
Table of Selected Differentially Expressed Genes in Response to Taltirelin
| Gene Symbol | Full Name | Function/Pathway | Change in Expression | Reference |
|---|---|---|---|---|
| Trhr | Thyrotropin-releasing hormone receptor | Taltirelin target receptor | Upregulated | nih.gov |
| Rarα | Retinoic Acid Receptor alpha | Transcription factor, signaling | Upregulated | nih.gov |
| Drd2 | Dopamine Receptor D2 | Neurotransmitter receptor | Upregulated | nih.gov |
| Th | Tyrosine Hydroxylase | Dopamine synthesis | Upregulated | nih.gov |
A key finding from transcriptomic studies is the upregulation of Retinoic Acid Receptor alpha (RARα) by Taltirelin. nih.govresearchgate.net This regulation appears to be a central part of its mechanism of action. Taltirelin treatment has been shown to activate a specific signaling cascade, the TRHR-MAPK-RARα-DRD2 pathway. nih.gov In this pathway, the activation of TRHR by Taltirelin leads to the activation of the MAPK pathway, which in turn increases the expression of RARα. nih.govnih.gov This upregulation of RARα is crucial for inducing the expression of other important proteins, such as Dopamine Receptor D2 (DRD2) and Tyrosine Hydroxylase (TH). nih.gov
Antioxidative and Anti-Apoptotic Mechanisms of Taltirelin
Beyond its effects on neurotransmission and gene expression, Taltirelin exerts significant neuroprotective effects through its ability to combat oxidative stress and inhibit programmed cell death (apoptosis).
Reduction of Reactive Oxygen Species (ROS) Generation
Taltirelin has been demonstrated to reduce the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that, when produced in excess, can lead to oxidative stress, causing damage to cells and contributing to neurodegeneration. nih.gov In cellular models of neurotoxicity, pretreatment with Taltirelin significantly reduced the production of ROS induced by toxins like MPP+ and rotenone. nih.gov This antioxidative effect is a key component of its neuroprotective profile, helping to shield neurons from oxidative damage. nih.govmedchemexpress.com
Furthermore, Taltirelin has been shown to alleviate apoptosis, or programmed cell death. patsnap.comnih.gov In SH-SY5Y cells and primary rat midbrain neurons exposed to neurotoxins, Taltirelin treatment rescued cell viability and reduced apoptosis. nih.govmedchemexpress.com Mechanistically, it was found to decrease the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This anti-apoptotic action helps to preserve neuronal populations that would otherwise be lost to pathological processes. patsnap.com
Inhibition of Neuronal Apoptosis Pathways
Taltirelin Trifluoroacetic Acid Salt demonstrates significant neuroprotective properties through the inhibition of neuronal apoptosis, or programmed cell death. patsnap.com In vitro studies utilizing the SH-SY5Y neuroblastoma cell line, a common model for dopaminergic neurons, have shown that Taltirelin can alleviate apoptosis induced by neurotoxins such as MPP+ and rotenone. nih.govnih.gov This protective effect is mediated by interfering with key components of the apoptotic cascade. nih.gov
A primary mechanism is the reduction of cleaved caspase-3 levels. nih.govresearchgate.net Caspase-3 is a critical executioner enzyme in the apoptotic process, and its cleavage signifies activation and commitment to cell death. nih.gov Research indicates that pre-treatment with Taltirelin leads to a decrease in the expression of cleaved caspase-3 in neurons exposed to toxins. researchgate.net Furthermore, the anti-apoptotic action of Taltirelin is associated with the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov The elevation of phosphorylated ERK1/2 (p-ERK1/2) is known to initiate a series of anti-apoptosis processes, suggesting that Taltirelin exerts its protective effects, at least in part, through the MAPK/ERK pathway. nih.govnih.gov
Table 1: Research Findings on Taltirelin's Inhibition of Neuronal Apoptosis
| Model System | Inducing Agent | Key Apoptotic Marker | Observed Effect of Taltirelin | Associated Pathway |
|---|---|---|---|---|
| SH-SY5Y Cells & Rat Primary Midbrain Neurons | MPP+, Rotenone | Cell Viability / Apoptosis Rate | Rescued cell viability and reduced apoptosis. nih.govnih.gov | - |
| SH-SY5Y Cells | MPP+, Rotenone | Cleaved Caspase-3 | Reduced levels of cleaved caspase-3. nih.govresearchgate.net | Caspase Cascade |
| In vitro and in vivo models | Neurotoxins | Phosphorylated ERK1/2 (p-ERK1/2) | Elevated levels of p-ERK1/2. nih.gov | MAPK/ERK Pathway |
Modulation of Monoamine Oxidase-B (MAO-B) Activity
Taltirelin also exerts a neuroprotective effect by modulating the activity of Monoamine Oxidase-B (MAO-B). nih.govnih.gov MAO-B is an enzyme primarily located in the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters. Its activity can also contribute to the generation of reactive oxygen species (ROS) and neurotoxins.
Table 2: Research Findings on Taltirelin's Modulation of MAO-B
| Model System | Target Enzyme | Observed Effect of Taltirelin | Potential Outcome |
|---|---|---|---|
| SH-SY5Y Cells | Monoamine Oxidase-B (MAO-B) | Inhibited intracellular activity. nih.gov | Reduced oxidative stress and neurotoxin generation. nih.gov |
Attenuation of Pathological Protein Aggregation and Cleavage
Beyond its direct effects on cell survival pathways, Taltirelin actively interferes with the pathological processing and aggregation of proteins that are central to the development of neurodegenerative diseases.
Reduction of Phosphorylated Tau and α-Synuclein Fragments
The abnormal phosphorylation and aggregation of tau and α-synuclein proteins are hallmark pathological features of a class of neurodegenerative disorders known as proteinopathies. nih.gov Research has shown that Taltirelin can effectively down-regulate the levels of these pathological protein forms. nih.govresearchgate.net
Specifically, Taltirelin treatment has been found to reduce the levels of tau phosphorylated at the S396 residue (p-tau S396) and α-synuclein phosphorylated at the S129 residue (p-α-synuclein S129). nih.gov These specific phosphorylation events are known to promote protein misfolding and aggregation. The reduction of these species was observed both in vitro in SH-SY5Y cells and, significantly, in vivo within the substantia nigra and striatum of mouse models of Parkinson's disease, indicating a direct impact on disease-relevant pathology. nih.govresearchgate.net
Table 3: Research Findings on Taltirelin's Effect on Pathological Proteins
| Pathological Protein | Model System | Location of Analysis | Observed Effect of Taltirelin |
|---|---|---|---|
| Phosphorylated Tau (p-tau S396) | SH-SY5Y Cells; MPTP & Rotenone Mouse Models | In vitro; Substantia Nigra & Striatum (in vivo) | Down-regulated levels. nih.govresearchgate.net |
| Phosphorylated α-Synuclein (p-α-synuclein S129) | MPTP & Rotenone Mouse Models | Substantia Nigra & Striatum (in vivo) | Down-regulated levels. nih.govresearchgate.net |
Inhibition of Asparagine Endopeptidase (AEP) Activation and Cleavage
Asparagine endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that has been implicated in neurodegenerative processes. nih.gov Under pathological conditions such as an acidic microenvironment, AEP becomes activated and cleaves target proteins, including tau and α-synuclein, at specific asparagine residues. nih.govresearchgate.net This cleavage generates truncated protein fragments that are highly prone to aggregation and are considered neurotoxic. researchgate.net
Taltirelin has been shown to exert a neuroprotective effect by preventing the activation of AEP. nih.govnih.gov By inhibiting AEP's enzymatic activity, Taltirelin consequently reduces the pathological cleavage of its substrates. This leads to a significant reduction in the levels of the toxic tau fragment N368 and the α-synuclein fragment N103. nih.govresearchgate.netresearchgate.net This inhibitory action has been confirmed in both cellular and animal models of neurodegeneration. nih.govresearchgate.net
Table 4: Research Findings on Taltirelin's Inhibition of AEP
| Target Enzyme | Effect on Enzyme | Downstream Substrates | Observed Effect on Substrates | Model System |
|---|---|---|---|---|
| Asparagine Endopeptidase (AEP) | Inhibition of activation. nih.govnih.gov | Tau | Reduced generation of tau N368 fragment. nih.govresearchgate.net | SH-SY5Y Cells; MPTP & Rotenone Mouse Models |
| α-Synuclein | Reduced generation of α-synuclein N103 fragment. nih.govresearchgate.net |
Preclinical Pharmacodynamics and Efficacy Studies of Taltirelin
Investigations in Neurodegenerative Disease Models
Taltirelin (B1682926), a synthetic analog of thyrotropin-releasing hormone (TRH), has been the subject of extensive preclinical research to evaluate its potential therapeutic effects in various neurodegenerative disorders. These studies, conducted in cellular and animal models, have provided insights into its pharmacodynamic properties and efficacy in mitigating disease-related pathologies.
Parkinson's Disease Models (e.g., MPTP-induced, Rotenone-induced, 6-OHDA-lesioned)
The neuroprotective and functional restorative effects of taltirelin have been investigated in several well-established toxin-induced models of Parkinson's disease (PD), including those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), rotenone, and 6-hydroxydopamine (6-OHDA).
Studies in mouse models of PD induced by MPTP have demonstrated that taltirelin can significantly improve motor function. nih.govresearchgate.net In a subacute MPTP-induced PD mouse model, taltirelin treatment was found to ameliorate locomotor dysfunction. nih.gov Similarly, in a chronic rotenone-induced PD mouse model, taltirelin administration led to significant improvements in motor function. nih.govresearchgate.net Specifically, in the rotarod test, mice treated with taltirelin showed better performance compared to the rotenone-treated group. researchgate.net
In a 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model, taltirelin administration significantly improved locomotor function. nih.govsemanticscholar.orgfigshare.comresearchgate.net This improvement was observed without inducing dyskinesia, a common side effect of some PD treatments. nih.govsemanticscholar.orgfigshare.comresearchgate.net The mechanism behind this improvement is thought to involve the gentle and persistent promotion of dopamine (B1211576) release in the cortex and striatum. nih.govfigshare.comresearchgate.net
| PD Model | Animal | Key Findings on Motor Function | Reference |
|---|---|---|---|
| MPTP-induced | Mice | Significantly improved locomotor function. | nih.gov |
| Rotenone-induced | Mice | Significantly improved locomotor function and performance in the rotarod test. | nih.govresearchgate.net |
| 6-OHDA-lesioned | Rats | Significantly improved locomotor function without inducing dyskinesia. | nih.govsemanticscholar.orgfigshare.comresearchgate.net |
A key pathological hallmark of Parkinson's disease is the loss of dopaminergic neurons in the substantia nigra. nih.govnih.govresearchgate.net Preclinical studies have shown that taltirelin exerts a neuroprotective effect by preserving these neurons. In both subacute MPTP-induced and chronic rotenone-induced PD mice models, taltirelin treatment significantly preserved dopaminergic neurons in the substantia nigra. nih.govnih.govresearchgate.net This neuroprotective effect is associated with the inhibition of monoamine oxidase-B (MAO-B) activity and a reduction in reactive oxygen species (ROS) generation, which mitigates oxidative stress and apoptosis. nih.govresearchgate.net Furthermore, taltirelin has been shown to down-regulate the levels of phosphorylated tau and alpha-synuclein (B15492655), proteins implicated in the pathological processes of PD. nih.govnih.govresearchgate.netresearchgate.net
| PD Model | Key Findings on Dopaminergic Neuron Preservation | Reference |
|---|---|---|
| MPTP-induced | Preserved dopaminergic neurons in the substantia nigra. | nih.govresearchgate.net |
| Rotenone-induced | Preserved dopaminergic neurons in the substantia nigra. | nih.gov |
Spinocerebellar Degeneration (SCD) Models
Taltirelin has been approved for the treatment of spinocerebellar degeneration (SCD) in some countries, and its efficacy is supported by preclinical studies in animal models of this condition. nih.govnih.govnewdrugapprovals.orgresearchgate.net
In the rolling mouse Nagoya (RMN), a murine model of spinocerebellar atrophy, repeated administration of taltirelin hydrate (B1144303) improved ataxia. nih.gov Interestingly, this improvement in motor function appeared to be independent of changes in the levels of monoamines such as noradrenaline, dopamine, and serotonin (B10506) in the central nervous system. nih.gov Clinical studies have also reported that taltirelin can improve ataxia in patients with SCD. e-jmd.orgelsevierpure.comresearchgate.netnih.gov
Exploration in Other Neurodegenerative Pathologies (e.g., ALS, Alzheimer's implications)
The potential neuroprotective effects of TRH and its analogs have led to their investigation in other neurodegenerative conditions. nih.gov While research is more limited compared to PD and SCD, there are implications for amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD).
TRH has been considered for therapeutic application in ALS due to its role as a neuroregulator of anterior horn cells. nih.gov Some studies have explored the use of TRH analogs in ALS patients. nih.gov
In the context of Alzheimer's disease, the neuroprotective effects of taltirelin observed in PD models, such as the reduction of phosphorylated tau, may have relevance. nih.gov Taltirelin has been shown to reduce the generation of reactive oxygen species and alleviate apoptosis in neuronal cell cultures, mechanisms that are also pertinent to the pathology of AD. nih.gov The ability of TRH analogs to modulate neurotransmitter systems and potentially increase the synthesis of nerve growth factors could also be beneficial in neurodegenerative diseases like AD. patsnap.com
Studies in Models of Acute and Chronic Central Nervous System Injury
Research in animal models of CNS injury suggests that taltirelin possesses significant neuroprotective properties. TRH and its analogs have been investigated for their ability to mitigate neuronal damage and improve outcomes following acute injuries such as ischemia and trauma. mdpi.comnih.gov
Taltirelin has demonstrated a significant neuroprotective effect in experimental models of brain ischemia. nih.gov In a study using C57BL/6J mice subjected to transient forebrain ischemia via bilateral carotid artery occlusion, a notable decrease in neuronal cell density was observed in the hippocampal CA1 region one week after the ischemic event. nih.gov Intravenous administration of taltirelin was found to significantly suppress this loss of hippocampal neurons. nih.gov
The mechanism underlying this neuroprotection appears to be linked to the compound's interaction with TRH receptors within the ischemic brain tissue. nih.gov The study confirmed that intravenously injected taltirelin binds to these receptors even when the blood-brain barrier remains largely intact post-ischemia. nih.gov This binding was evidenced by a significant increase in the dissociation constant (Kd) of specific [3H]MeTRH binding in both sham and ischemia-reperfusion groups treated with taltirelin. nih.gov Broader research also supports the neuroprotective effects of TRH analogs against damage from various cytotoxins and ischemia. nih.gov
Table 1: Effect of Taltirelin on Neuronal Density in a Mouse Model of Transient Forebrain Ischemia
| Experimental Group | Key Finding | Reported Outcome | Citation |
|---|---|---|---|
| Ischemia + Vehicle | Significant neuronal loss in the hippocampal CA1 region. | 39.9% decrease in neuronal cell density compared to sham group. | nih.gov |
| Ischemia + Taltirelin (0.3 mg/kg, i.v.) | Suppression of ischemia-induced neuronal loss. | Significantly suppressed the reduction of hippocampal neuronal density. | nih.gov |
The therapeutic potential of taltirelin extends to the spinal cord, where TRH receptors are located in the ventral horn. mdpi.com TRH and its analogs are known to stimulate spinal motor neurons. nih.gov This activity is critical, as spinal cord injury (SCI) leads to motor and postural impairments. mdpi.com While direct efficacy studies of taltirelin in standardized contusion or compression SCI models are not detailed in the reviewed literature, its known biological activities are relevant to SCI pathology. The positive effects of TRH analogs on motor function are thought to be mediated by their action on these spinal cord receptors. mdpi.com Furthermore, the broader anti-inflammatory and antioxidant properties of TRH suggest a potential mechanism for reducing secondary injury cascades that cause ongoing damage after the initial trauma. mdpi.com
Analogous to its effects in ischemia, taltirelin and other stable TRH analogs have been shown to improve neurological dysfunctions associated with brain trauma in animal studies. nih.gov The neuroprotective effects of TRH analogs have been observed following various traumatic injuries. mdpi.com Experimental approaches to treating traumatic brain injury (TBI) rely on various animal models, from rodents to more complex systems, to evaluate the safety and efficacy of potential neuroprotective agents before human trials. uthscsa.edu The established neuroprotective profile of TRH analogs in preclinical settings positions compounds like taltirelin as candidates for further investigation in specific TBI models. mdpi.comnih.gov
Research on Respiratory and Arousal Regulation
Taltirelin has been identified as a potent modulator of respiratory function, with a distinct preference for activating upper airway musculature. This has led to investigations into its potential for respiratory disorders characterized by reduced upper airway muscle tone.
The preferential effect of taltirelin on the upper airway is directly linked to its action on the hypoglossal motor nucleus (HMN), which innervates the tongue musculature, including the genioglossus muscle. nih.gov Studies involving direct microperfusion of taltirelin into the HMN of anesthetized rats showed a sustained and maintained activation of tongue muscle activity. nih.gov This contrasts sharply with the effects of TRH, which produces an initial activation followed by a decline. nih.gov
This stimulant effect is also present in conscious, sleeping animals. In freely behaving rats, local microperfusion of taltirelin into the HMN increased both tonic and phasic tongue motor activity during non-rapid-eye-movement (non-REM) sleep. nih.gov Furthermore, systemic administration via intraperitoneal injection also robustly increased tonic tongue motor activity across all sleep-wake states, confirming that the compound effectively reaches and activates this motor pool. nih.gov These preclinical findings identify taltirelin as a reliable activator of the motor output to the tongue. nih.govnih.gov
Table 3: Taltirelin's Effect on Tongue Muscle Activity in Rats
| Administration Route | Animal State | Key Finding | Citation |
|---|---|---|---|
| Microperfusion into HMN | Anesthetized | Produced a sustained and maintained increase in tongue muscle activity. | nih.gov |
| Microperfusion into HMN | Freely behaving (non-REM sleep) | Increased both tonic and phasic tongue motor activity. | nih.gov |
Reversal of Opioid-Induced Respiratory Depression in Rodent Models
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, has been investigated for its potential to counteract opioid-induced respiratory depression (OIRD), a life-threatening side effect of opioid use. nih.gov In preclinical studies using rodent models, taltirelin has demonstrated the ability to reverse the respiratory depressant effects of opioids. nih.govresearchgate.net
In isoflurane-anesthetized rats, both intravenous and intratracheal administration of taltirelin were effective in reversing morphine-induced respiratory depression. nih.gov Intravenous taltirelin increased ventilation in morphine-pretreated rats primarily by increasing the breathing rate. nih.gov Specifically, ventilation increased from 45% ± 6% of baseline to 168% ± 13% of baseline, with the breathing rate rising from 66% ± 8% to 318% ± 37% of baseline. nih.gov Similarly, intratracheal taltirelin also reversed the effects of morphine on ventilation. nih.gov These studies suggest that taltirelin may act as a respiratory stimulant in the context of OIRD. nih.govtmc.edu The mechanism of action is thought to involve the stimulation of breathing via an effect on the pre-Bötzinger complex, a key respiratory rhythm generator in the brainstem. nih.gov
Table 1: Effect of Intravenous Taltirelin on Morphine-Induced Respiratory Depression in Anesthetized Rats
| Treatment Group | Ventilation (% of Baseline) | Breathing Rate (% of Baseline) |
|---|---|---|
| Morphine Pre-Taltirelin | 45% ± 6% | 66% ± 8% |
| Morphine + Taltirelin | 168% ± 13% | 318% ± 37% |
Data from a study in isoflurane-anesthetized rats. nih.gov
Effects on Sleep-Wake States and Central Nervous System Arousal
Taltirelin has been shown to exert significant effects on sleep-wake states and measures of central nervous system (CNS) arousal in rodent models. nih.govnih.gov Systemic administration of taltirelin in rats led to a suppression of both non-rapid eye movement (non-REM) and REM sleep, coupled with an increase in wakefulness. nih.govnih.gov
Further evidence of its CNS stimulant properties includes an observed increase in trapezius muscle tone during non-REM sleep and a decrease in total electroencephalogram (EEG) power, particularly in the delta (0.5–4 Hz) power band. nih.govnih.gov These effects on sleep architecture and EEG are indicative of a state of heightened arousal. nih.gov The stimulant effects of taltirelin were particularly prominent during non-REM sleep. nih.gov These findings identify taltirelin as a substance with arousal-promoting properties in preclinical models. nih.govnih.gov
Table 2: Effects of Taltirelin on Sleep-Wake States in Rats
| State | Effect of Taltirelin |
|---|---|
| Non-REM Sleep | Suppressed |
| REM Sleep | Suppressed |
| Wakefulness | Increased |
Based on findings from studies in chronically instrumented rats. nih.govnih.gov
Investigations into Anti-Fatigue Effects
Alleviation of Chemotherapy-Induced Fatigue-like Behavior in Murine Models
Preclinical research has demonstrated that taltirelin can alleviate fatigue-like behavior in mouse models of cancer-related fatigue, including fatigue induced by chemotherapy. nih.govnih.gov In studies using various mouse strains, taltirelin consistently reversed fatigue-like behaviors. nih.gov For instance, in a treadmill fatigue test, mice treated with the chemotherapy drug 5-fluorouracil (B62378) exhibited a marked reduction in running distance, indicative of fatigue. researchgate.net Administration of taltirelin was shown to alleviate this fatigue-like behavior. researchgate.net
The anti-fatigue effects of taltirelin have been observed across both male and female mice and in different strains, suggesting a generalizable effect. nih.gov Further investigation into the mechanism revealed that the mouse thyrotropin-releasing hormone 1 (TRH1) receptor is necessary for the anti-fatigue actions of taltirelin. nih.govnih.govresearchgate.net These findings from murine models suggest a potential role for taltirelin in mitigating chemotherapy-induced fatigue. nih.govresearchgate.net
Research on Pain and Itch Modulatory Effects
Analgesic Effects on Acute and Chronic Pain in Rodent Models
Taltirelin has been reported to exert analgesic effects in rodent models of both acute and chronic pain. jst.go.jpjst.go.jpnih.gov The compound is thought to produce these effects by activating descending pain inhibitory systems. jst.go.jpjst.go.jpnih.gov Specifically, research suggests that taltirelin can alleviate mechanical allodynia, a type of pain resulting from a stimulus that does not normally provoke pain, in mouse models of persistent inflammatory pain. researchgate.net This action is believed to be mediated through the activation of descending monoaminergic neurons. researchgate.net The analgesic properties of taltirelin have been noted in various preclinical pain models, highlighting its potential to modulate nociceptive signaling. nih.govnih.gov
Antipruritic Effects on Acute and Chronic Itch in Rodent Models
In addition to its analgesic effects, taltirelin has been shown to inhibit both acute and chronic itch in mice. jst.go.jpjst.go.jpnih.gov In a model of acute itch induced by subcutaneous injection of chloroquine, intraperitoneal administration of taltirelin reduced the number of scratching episodes in a dose-dependent manner. jst.go.jpjst.go.jpresearchgate.netresearchgate.net While a lower dose did not produce a significant effect, higher concentrations of taltirelin significantly decreased scratching bouts. jst.go.jpresearchgate.net
Taltirelin also demonstrated efficacy in a model of chronic itch induced by diphenylcyclopropenone. jst.go.jpnih.govresearchgate.net The findings from these studies indicate that taltirelin can alleviate both acute and chronic itch in mice, suggesting it may act as an antipruritic agent. jst.go.jpjst.go.jpnih.gov
Table 3: Effect of Taltirelin on Chloroquine-Induced Acute Itch in Mice
| Treatment Group (Intraperitoneal) | Number of Scratching Bouts / 30 min (Mean ± S.E.M.) |
|---|---|
| Chloroquine + Saline | 98.0 ± 13.6 |
| Chloroquine + Taltirelin (0.1 mg/kg) | 94.7 ± 9.23 |
| Chloroquine + Taltirelin (1.0 mg/kg) | 54.4 ± 11.6 |
| Chloroquine + Taltirelin (3.0 mg/kg) | 5.38 ± 2.08 |
Data from a study on chloroquine-induced scratching behavior in mice. jst.go.jpresearchgate.net
Role of Descending Inhibitory Pathways (Noradrenergic, Serotonergic)
Taltirelin demonstrates significant analgesic effects by modulating the descending monoaminergic pain-inhibitory system. nih.gov Research indicates that taltirelin, acting on supraspinal structures, initiates these effects, which are then mediated by the release of norepinephrine (B1679862) (NA) and serotonin (5-HT) in the spinal cord. nih.gov This activation of descending noradrenergic and serotonergic pathways is crucial for its antinociceptive properties. nih.govnih.gov
Studies in mice have shown that the analgesic effect of taltirelin is modality-specific. The descending noradrenergic system is primarily involved in mediating its effect on mechanical nociception, while the serotonergic system is responsible for its effect on thermal nociception. nih.gov Depletion of spinal monoamines has been shown to markedly inhibit the antinociceptive effects of taltirelin, confirming the essential role of these descending pathways. nih.gov
The antiallodynic action of taltirelin in models of inflammatory persistent pain is also linked to these pathways. Its effect on mechanical allodynia is abolished by the depletion of central noradrenaline and serotonin. nih.gov Further pharmacological investigation has identified the specific receptor subtypes involved. The antinociceptive effects are mediated through the indirect activation of spinal α2-adrenergic and 5-HT1A receptors. nih.govnih.gov It is noteworthy that the analgesic action of taltirelin appears to be independent of opioid receptor activation, as the opioid antagonist naloxone (B1662785) does not alter its effects. nih.gov
| Key Finding | Model/Method | Implicated Pathway/Receptor | Reference |
| Taltirelin exerts modality-specific antinociception. | Mouse models of mechanical and thermal pain. | Descending noradrenergic (mechanical) and serotonergic (thermal) systems. | nih.gov |
| Antinociceptive effects are mediated supraspinally. | Intracerebroventricular (i.c.v.) injection in mice. | Descending monoaminergic pain-inhibitory system. | nih.gov |
| Alleviates mechanical allodynia in persistent inflammatory pain. | Mouse model with complete Freund's adjuvant-induced inflammation. | Descending noradrenergic and serotonergic pathways. | nih.gov |
| Specific spinal receptors are involved in analgesia. | Pharmacological blockade in mice. | Spinal α₂-adrenergic and 5-HT₁A receptors. | nih.govnih.gov |
| Analgesic action is independent of the opioid system. | Administration of naloxone in mice. | Non-opioid mediated. | nih.gov |
Analeptic Effects and CNS Stimulation Studies
Taltirelin exhibits significant central nervous system (CNS) stimulatory and analeptic (arousal-promoting) properties. nih.govnih.gov These effects have been demonstrated through its ability to counteract drug-induced sedation and alter sleep-wake patterns.
Antagonism of Pentobarbital-Induced Central Nervous System Depression
Taltirelin and similar TRH analogs effectively antagonize the CNS depression induced by pentobarbital. nih.gov Studies in rodents have shown that taltirelin reduces pentobarbital-induced sleeping time in a dose-dependent manner. nih.gov This analeptic activity highlights its capacity to produce facilitatory effects on the central nervous system. nih.gov
Research has established that this effect is not dependent on the pituitary-thyroid axis, as hypophysectomy did not diminish the antagonism of pentobarbital-induced sleep by a similar TRH analog, YM-14673. nih.gov The analeptic actions are centrally mediated, and it's suggested that they may involve the activation of the central cholinergic system and inhibition of the GABAergic system. nih.gov In studies with rats, systemically administered taltirelin was found to suppress non-rapid eye movement (non-REM) sleep and increase wakefulness, further demonstrating its CNS stimulant properties. nih.govnih.gov
| Study Focus | Animal Model | Key Finding | Potential Mechanism | Reference |
| Analeptic effect on sleeping time | Rats and Mice | Dose-dependent reduction of pentobarbital-induced sleep. | Central nervous system facilitation. | nih.gov |
| Independence from endocrine effects | Hypophysectomized Mice | Analeptic effect is maintained post-hypophysectomy. | Independent of pituitary gland action. | nih.gov |
| Effect on sleep architecture | Chronically instrumented Rats | Suppression of non-REM sleep and increased wakefulness. | Central nervous system arousal. | nih.govnih.gov |
| Neurotransmitter system involvement | Mice | Analeptic action antagonized by atropine (B194438) and baclofen. | Activation of cholinergic system, inhibition of GABAergic system. | nih.gov |
Antagonistic Effects on Reserpine-Induced Hypothermia
Reserpine administration leads to the depletion of central catecholamines and serotonin, resulting in a state of hypothermia. mdpi.com Taltirelin has been shown to effectively reverse this reserpine-induced hypothermia, a classic test for assessing CNS stimulant and potential antidepressant-like activity. mdpi.com The ability of TRH and its analogs to antagonize this effect is attributed to their capacity to enhance the synthesis and release of these depleted neurotransmitters in the CNS. mdpi.com
Taltirelin demonstrates superior potency and duration of action compared to native TRH in this model. mdpi.com Its chemical structure allows it to resist enzymatic degradation and be absorbed into the bloodstream intact, thereby increasing its ability to counteract the hypothermic effects of reserpine. mdpi.com The potency of some TRH analogs in reversing reserpine-induced hypothermia can be up to 100 times greater than that of TRH itself. mdpi.com This antagonistic effect underscores taltirelin's robust central action on monoaminergic systems.
| Compound | Animal Model | Effect | Implication | Reference |
| Taltirelin | Reserpine-injected mice and rabbits | Reverses reserpine-induced hypothermia. | Potent central action on catecholaminergic and serotonergic neurons. | mdpi.com |
| TRH | Reserpine-injected mice | Reverses reserpine-induced hypothermia (less potent than analogs). | Central neuromodulatory effects. | mdpi.com |
| TRH Analogs | Reserpine-injected mice | Potently reverse reserpine-induced hypothermia. | Increased stability and CNS penetration compared to TRH. | mdpi.com |
Structure Activity Relationship Sar Studies and Analog Development of Taltirelin
Identification of Critical Residues for TRH Receptor Activity and Specificity
The biological effects of Taltirelin (B1682926), like TRH, are mediated through its interaction with the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor. nih.gov Understanding the specific amino acid residues within the TRH-R that are critical for ligand binding and receptor activation is fundamental to comprehending Taltirelin's mechanism of action.
Cryo-electron microscopy studies of the human TRH-R have provided detailed insights into the binding pocket. nih.gov For the endogenous ligand TRH, the pyroglutamyl residue is accommodated in a hydrophobic cavity, while the central histidyl residue's imidazole ring fits into a pocket formed by several key amino acid residues. nih.gov Although Taltirelin binds to the human TRH-R with a lower affinity than TRH, it is still able to effectively activate the receptor. nih.govfrontiersin.org In fact, Taltirelin has been characterized as a superagonist at the human TRH receptor, exhibiting higher intrinsic efficacy in stimulating the inositol-1,4,5-trisphosphate second messenger pathway compared to TRH. frontiersin.org This suggests that while the binding affinity is lower, the subsequent signaling cascade is more robustly activated.
The structural modifications in Taltirelin, specifically the replacement of the N-terminal pyroglutamyl residue with a (1-methyl-(S)-4,5-dihydroorotyl) moiety, are responsible for its unique pharmacological properties. nih.gov This modification allows Taltirelin to fit within the TRH-R binding pocket and initiate a signaling cascade. nih.gov The interaction of Taltirelin with the TRH-R leads to the activation of downstream signaling pathways, including the phosphoinositide and adenylate cyclase systems, which in turn modulate the release of various neurotransmitters like acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862). patsnap.com
| Receptor Residue Type | Specific Residues Involved in TRH Binding | Implication for Taltirelin Interaction |
| Hydrophobic Pocket | Residues forming a cavity for the pyroglutamyl moiety of TRH. | The (1-methyl-(S)-4,5-dihydroorotyl) group of Taltirelin occupies this pocket. |
| Histidine Binding Pocket | Amino acids interacting with the imidazole ring of the central histidine. | The histidyl residue of Taltirelin is expected to interact with these residues. |
| Proline Amide Interaction Site | Residues interacting with the C-terminal prolinamide of TRH. | The prolinamide of Taltirelin is crucial for receptor binding and activation. |
Synthesis and Evaluation of Taltirelin Analogs and Mimetics for Enhanced CNS Effects
The development of Taltirelin was a result of extensive structure-activity relationship studies aimed at creating a TRH analog with superior CNS activity and a more favorable pharmacokinetic profile. nih.govnih.govfrontiersin.org The primary limitations of TRH as a therapeutic agent are its short half-life, poor penetration of the blood-brain barrier, and significant endocrine side effects. researchgate.net
The key structural modification in Taltirelin is the substitution of the N-terminal pyroglutamyl residue of TRH with a (1-methyl-(S)-4,5-dihydroorotyl) moiety. acs.org This change confers several advantages:
Increased Stability: Taltirelin is more resistant to enzymatic degradation compared to TRH, leading to a significantly longer duration of action. nih.gov
Enhanced CNS Activity: Taltirelin exhibits 10 to 100 times more potent CNS stimulant activity than TRH. nih.govfrontiersin.orgresearchgate.net
Reduced Endocrine Effects: Taltirelin has weaker thyrotropin (TSH)-releasing activity compared to TRH, minimizing its impact on the hypothalamic-pituitary-thyroid axis. frontiersin.org
The synthesis and evaluation of numerous TRH analogs have been undertaken to explore the impact of various structural modifications on CNS effects. These studies have consistently highlighted the importance of the N-terminal modification in achieving the desired pharmacological profile. The central histidyl and C-terminal prolinamide residues have been found to be critical for receptor binding and have been largely conserved in the most potent analogs. acs.org
| Analog/Mimetic | Key Structural Modification | Impact on CNS Effects |
| Taltirelin | Replacement of pyroglutamyl with (1-methyl-(S)-4,5-dihydroorotyl) | 10-100x more potent CNS stimulant activity than TRH, with a longer duration of action. nih.govfrontiersin.orgresearchgate.net |
| Other TRH Analogs | Modifications at the N-terminus, C-terminus, or central histidine residue. | Varied effects on CNS activity, with many analogs showing reduced potency compared to Taltirelin. |
Comparative Analysis of Taltirelin with other TRH Analogs (e.g., Rovatirelin) in Preclinical Models
Rovatirelin is another orally effective TRH analog that has been developed for the treatment of spinocerebellar degeneration. researchgate.netnih.gov Preclinical studies have directly compared the pharmacological properties of Taltirelin and Rovatirelin.
In preclinical models, Rovatirelin has demonstrated a higher affinity for human TRH receptors and greater absorption and penetration into the brain compared to Taltirelin. nih.gov In a mouse model of hereditary ataxia (rolling mouse Nagoya), Rovatirelin was found to be more potent and have a longer-lasting effect on improving motor function than Taltirelin. mdpi.com These differences are attributed to the distinct structural modifications in Rovatirelin.
| Parameter | Taltirelin | Rovatirelin |
| TRH Receptor Affinity | Lower than TRH. frontiersin.org | Higher than Taltirelin. nih.gov |
| Brain Penetration | Good blood-brain barrier penetration. mdpi.com | Greater than Taltirelin. nih.gov |
| Potency in Ataxia Models | Effective in improving motor function. e-jmd.org | More potent than Taltirelin. mdpi.com |
| Duration of Action | Longer than TRH. nih.govresearchgate.net | Longer-lasting effects than Taltirelin. mdpi.com |
| Oral Bioavailability | Orally effective. nih.govresearchgate.net | Orally effective. acs.org |
Design and Evaluation of Prodrugs for Brain Targeting in Experimental Systems
Despite the improved brain penetration of Taltirelin compared to TRH, the development of prodrug strategies remains an active area of research to further enhance the delivery of TRH analogs to the CNS. mdpi.com The primary goal of a prodrug approach is to transiently modify a drug molecule to improve its transport across the blood-brain barrier, with subsequent conversion to the active drug within the brain. nih.govnih.gov
Several prodrug strategies have been explored for TRH and its analogs:
Dihydropyridine-Pyridinium Salt System: This approach involves the reduction of a pyridinium-containing moiety within a TRH analog to a more lipophilic dihydropyridine form. mdpi.com This neutral prodrug can cross the blood-brain barrier and is then oxidized back to the active, charged pyridinium form within the brain, effectively trapping the drug in the CNS. mdpi.com
Lipoamino Acid (LAA) Conjugation: The attachment of lipoamino acids to a TRH analog can increase its lipophilicity and facilitate its passage across the blood-brain barrier. nih.gov
Prolyl Oligopeptidase (POP)-Sensitive Linkers: This strategy involves linking a promoiety to the TRH analog via a linker that is specifically cleaved by the brain enzyme prolyl oligopeptidase. mdpi.com This ensures the targeted release of the active drug within the brain. mdpi.com
While these strategies have been primarily investigated with TRH and other analogs, they represent viable approaches for the future development of Taltirelin prodrugs to potentially further improve its therapeutic efficacy for neurological disorders.
Pharmacokinetic Investigations of Taltirelin in Preclinical Models
Blood-Brain Barrier (BBB) Penetration and Distribution in Central Nervous System
A significant characteristic of taltirelin (B1682926) is its ability to penetrate the blood-brain barrier (BBB), a feature that distinguishes it from the naturally occurring TRH. nih.gov This enhanced penetration allows taltirelin to exert its effects directly within the central nervous system (CNS). nih.govmdpi.com
Preclinical studies in rodent models have demonstrated the successful passage of taltirelin into the brain. Following intravenous administration in C57BL/6J mice, taltirelin was found to bind to TRH receptors in the brain, indicating its presence and activity within the CNS. nih.gov This is a critical finding, as the tight junctions of the BBB were observed to be intact in the ischemic brain model used, suggesting that taltirelin's entry was not due to a compromised barrier. nih.gov
The distribution of taltirelin within the CNS has been evaluated through receptor binding assays. In rats, specific binding of a radiolabeled TRH analog, [3H]methyl TRH (MeTRH), was observed in various brain regions, including the anterior pituitary, hypothalamus, brain stem, cerebral cortex, and cerebellum. nih.gov Taltirelin demonstrated the ability to inhibit this binding, with differing affinities across brain regions. In the cerebral cortex and cerebellum, taltirelin showed biphasic inhibition, suggesting the presence of both high and low-affinity binding sites. nih.gov This regional variation in binding affinity may contribute to the diverse pharmacological effects of the compound.
| Brain Region | Binding Affinity | Ki Value (nM) |
|---|---|---|
| Cerebral Cortex | High | 67.8-73.4 |
| Low | 82,300-197,500 | |
| Cerebellum | High | 67.8-73.4 |
| Low | 82,300-197,500 | |
| Anterior Pituitary | Monophasic | 145.5-170.4 |
| Hypothalamus | Monophasic | 145.5-170.4 |
| Brain Stem | Monophasic | 145.5-170.4 |
Metabolic Stability in Biological Matrices in Animal Models
Taltirelin exhibits significantly greater metabolic stability compared to endogenous TRH. nih.gov This resistance to degradation is a key factor contributing to its prolonged duration of action. nih.gov Preclinical studies have shown that while TRH is rapidly broken down, taltirelin persists for longer periods in biological systems.
The enhanced stability of taltirelin allows a greater amount of the compound to remain in circulation over time, facilitating its penetration across the blood-brain barrier and leading to sustained neural effects. nih.gov This characteristic is crucial for its potential as a therapeutic agent, as it allows for more consistent and lasting activity within the CNS.
Duration of Action and Sustained Effects in Preclinical Systems
A hallmark of taltirelin in preclinical models is its prolonged duration of action, which is substantially longer than that of native TRH. nih.gov This sustained effect is attributed to its metabolic stability and efficient penetration of the BBB. nih.gov
In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, the beneficial effects of taltirelin on motor function were observed to last for as long as 8 hours. nih.gov This extended duration of action is consistent with its long half-life. nih.gov Furthermore, studies have indicated that taltirelin's duration of action is approximately eight times longer than that of TRH. nih.gov
The sustained effects of taltirelin have been demonstrated across various preclinical paradigms:
Motor Function: In hemi-Parkinsonian rats, taltirelin gently and persistently promoted dopamine (B1211576) release in the CNS, leading to alleviated locomotor disorders. nih.gov
Respiratory Stimulation: In rats, taltirelin has been shown to have a prolonged stimulatory effect on respiration. mdpi.com
Anti-fatigue Effects: Taltirelin demonstrated anti-fatigue effects when administered orally and repeatedly in mouse models of cancer-related fatigue. nih.gov
This long-lasting activity is a key advantage of taltirelin, suggesting the potential for less frequent administration compared to less stable compounds.
| Effect | Animal Model | Observed Duration |
|---|---|---|
| Improved Motor Function | 6-OHDA-induced hemi-Parkinsonian rat | Up to 8 hours |
| Respiratory Stimulation | Rat | Prolonged |
| Anti-fatigue | Mouse models of cancer-related fatigue | Sustained with repeated administration |
Effects on Cerebral Blood Flow and Metabolism in Research Models
Preclinical research suggests that taltirelin can influence cerebral blood flow and metabolism. One of the proposed mechanisms for the neuroprotective actions of TRH and its analogs, like taltirelin, is the activation of blood flow to the brain. mdpi.com By enhancing cerebral circulation, taltirelin may contribute to improved neuronal survival and function, particularly in ischemic conditions. nih.gov
In addition to its effects on blood flow, taltirelin has been shown to modulate the levels of key neurotransmitters in the brain, which is indicative of an impact on cerebral metabolism. patsnap.compatsnap.com Specifically, taltirelin has been found to enhance the release of acetylcholine (B1216132), dopamine, and norepinephrine (B1679862). patsnap.compatsnap.com This modulation of neurotransmitter systems contributes to its neuroprotective and cognitive-enhancing effects observed in preclinical models. patsnap.com For instance, in a rat model of Parkinson's disease, taltirelin was shown to gently and persistently promote dopamine release. nih.gov
Advanced Research Methodologies and Analytical Approaches for Taltirelin Studies
In vitro Experimental Systems
In vitro models are fundamental for dissecting the molecular and cellular mechanisms of Taltirelin (B1682926). These systems allow for controlled investigation of its effects on specific cell types and receptor interactions, providing a foundational understanding of its biological activity.
Neuronal cell cultures are crucial for studying the direct effects of Taltirelin on nerve cells. Various models have been utilized to elucidate its neuroprotective and modulatory properties.
In studies using the human neuroblastoma SH-SY5Y cell line and primary rat midbrain neurons, Taltirelin demonstrated significant neuroprotective effects. frontiersin.orgnih.govmedchemexpress.com Treatment with Taltirelin was found to reduce the generation of reactive oxygen species (ROS), alleviate apoptosis, and rescue cell viability in cells exposed to neurotoxins like MPP+ and rotenone. frontiersin.orgnih.gov Furthermore, in SH-SY5Y cells, Taltirelin treatment led to lower levels of phosphorylated tau (p-tau S396) and reduced cleavage products of asparagine endopeptidase (AEP), including tau N368 and α-synuclein N103 fragments. frontiersin.orgnih.gov These findings suggest that Taltirelin's neuroprotective mechanism involves the inhibition of oxidative stress, apoptosis, and the pathological processing of proteins implicated in neurodegenerative diseases. frontiersin.org
Research on primary striatal and cortical neurons has revealed neuron-specific effects of Taltirelin. nih.govresearchgate.net In primary striatal neurons, Taltirelin treatment increased the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.govresearchgate.net This effect was accompanied by an increase in phosphorylated ERK1/2 (p-ERK1/2), a key signaling molecule. nih.govresearchgate.net Conversely, Taltirelin did not increase TH expression in primary cortical neurons and was associated with a decrease in p-ERK1/2 in these cells, indicating a species-specific neuronal response. nih.govresearchgate.net The induction of TH expression in striatal neurons by Taltirelin was shown to be dependent on the p-ERK1/2 pathway. nih.govresearchgate.net Further investigation in primary striatal neurons showed that the TH-positive cells induced by Taltirelin were GABAergic neurons, specifically co-localizing with enkephalin but not dynorphin. nih.govresearchgate.net
| Cell Model | Key Findings | References |
|---|---|---|
| SH-SY5Y Cells | Rescued cell viability from neurotoxins (MPP+, rotenone); reduced ROS, apoptosis, p-tau, and AEP cleavage products (tau N368, α-synuclein N103). | frontiersin.org, nih.gov, medchemexpress.com |
| Primary Midbrain Neurons | Showed improved viability and protection against MPP+ and rotenone-induced toxicity. | frontiersin.org, nih.gov |
| Primary Striatal Neurons | Increased tyrosine hydroxylase (TH) and p-ERK1/2 expression; effect on TH was p-ERK1/2-dependent. Induced TH in enkephalin-positive GABAergic neurons. | nih.gov, researchgate.net, researchgate.net |
| Primary Cortical Neurons | No increase in TH expression; decreased p-ERK1/2 expression. | nih.gov, researchgate.net |
Receptor binding assays are essential for characterizing the interaction of Taltirelin with its target, the thyrotropin-releasing hormone (TRH) receptor. These assays quantify the affinity of the compound for the receptor.
Studies utilizing [3H]MeTRH, a radiolabeled TRH agonist, have been conducted to determine the binding properties of Taltirelin at the human TRH receptor. frontiersin.org In competitive binding experiments, Taltirelin demonstrated a lower binding affinity for the receptor compared to native TRH. frontiersin.org The IC50 values, which represent the concentration required to inhibit 50% of [3H]MeTRH binding, were 910 nM for Taltirelin and 36 nM for TRH. frontiersin.org Despite its lower binding affinity, Taltirelin was shown to be a superagonist, exhibiting higher intrinsic efficacy than TRH in stimulating the generation of the second messenger inositol-1,4,5-trisphosphate. frontiersin.org
| Compound | Binding Assay Method | Finding (IC50 Value) | Reference |
|---|---|---|---|
| Taltirelin | Competition for [3H]MeTRH binding | 910 nM | frontiersin.org |
| Thyrotropin-releasing hormone (TRH) | Competition for [3H]MeTRH binding | 36 nM | frontiersin.org |
In vivo Animal Models and Behavioral Assessments
In vivo studies using animal models are critical for understanding the systemic effects of Taltirelin and its potential therapeutic applications in complex neurological disorders.
Taltirelin has been extensively studied in various rodent models of neurological diseases, including Parkinson's disease (PD) and spinocerebellar ataxia (SCA).
In a 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model, Taltirelin administration significantly improved locomotor function. nih.govnih.govfigshare.com This improvement was associated with a gentle and persistent promotion of dopamine release in the cortex and striatum. nih.govnih.gov Sub-chronic administration of Taltirelin was also found to elevate the level of tyrosine hydroxylase (TH) in the lesioned striatum of these PD rats. nih.govresearchgate.net Further studies in mouse models of PD, using toxins like MPTP and rotenone, confirmed the neuroprotective effects of Taltirelin. frontiersin.orgnih.gov It improved motor function and preserved dopaminergic neurons in the substantia nigra. frontiersin.orgnih.gov
In the rolling mouse Nagoya, a genetic model of spinocerebellar ataxia, Taltirelin was shown to improve motor ataxia. nih.gov Another TRH analogue, rovatirelin, which has a higher affinity for TRH receptors, also showed potent and lasting effects in ataxic rolling Nagoya mice. bmj.com These studies support the exploration of Taltirelin in ataxic disorders. nih.gove-jmd.org
Additionally, Taltirelin has been investigated in mouse models of cancer-related fatigue, where it effectively reversed fatigue-like behaviors induced by chemotherapy, radiation, and tumor burden. nih.govnih.govresearchgate.net This effect was found to be dependent on the TRH1 receptor. nih.govnih.gov
| Rodent Model | Disorder Modeled | Key Findings | References |
|---|---|---|---|
| Hemi-Parkinsonian Rat (6-OHDA) | Parkinson's Disease | Improved locomotor function; promoted sustained dopamine release; increased TH expression in the striatum. | nih.gov, nih.gov, nih.gov, springermedicine.com, figshare.com |
| MPTP-induced Mouse | Parkinson's Disease | Improved locomotor function; preserved dopaminergic neurons. | frontiersin.org, nih.gov |
| Rotenone-induced Mouse | Parkinson's Disease | Improved locomotor function; preserved dopaminergic neurons. | frontiersin.org, nih.gov |
| Rolling Mouse Nagoya | Spinocerebellar Ataxia | Improved motor ataxia. | nih.gov, bmj.com |
| Mouse models of Cancer-Related Fatigue | Fatigue (Chemotherapy, Radiation, Tumor-induced) | Reversed fatigue-like behavior via the TRH1 receptor. | nih.gov, nih.gov, researchgate.net |
The rotarod test is a widely used behavioral assessment to evaluate motor coordination, balance, and endurance in rodents.
In studies involving mouse models of Parkinson's disease, the rotarod test was used to assess locomotor function. frontiersin.org Mice treated with the neurotoxin MPTP showed significant motor impairment, which was successfully alleviated by the administration of Taltirelin. frontiersin.org This indicates that Taltirelin can protect against the locomotor deficits characteristic of Parkinsonian models. frontiersin.org The test is also a standard method for assessing motor deficits in mouse models of spinocerebellar ataxias, where treatments aim to improve the time an animal can remain on the rotating rod. nih.gov
The treadmill fatigue test is a high-throughput assay designed to measure fatigue-like behavior in mice by quantifying their running endurance. nih.govcolinst.com
| Behavioral Test | Animal Model | Effect of Taltirelin | References |
|---|---|---|---|
| Rotarod Test | MPTP-induced Parkinson's Disease Mouse Model | Alleviated motor impairment and improved performance. | frontiersin.org |
| Treadmill Fatigue Test | Mouse Models of Cancer-Related Fatigue | Reversed fatigue-like behavior and increased running distance. | nih.gov, nih.gov |
Electrophysiological Recordings (e.g., Electroencephalographic (EEG), Electromyographic (EMG))
Electrophysiological recordings are crucial for understanding the functional impact of Taltirelin on neural circuits and motor units in real-time. These techniques measure electrical activity generated by neurons and muscle cells, providing insights into the compound's effects on arousal, sleep-wake cycles, and motor control.
In preclinical studies, chronic electroencephalographic (EEG) and electromyographic (EMG) recordings have been utilized to assess Taltirelin's influence. mdpi.com Research in rat models involves monitoring EEG signals to identify sleep-wake states according to standard criteria. nih.gov Simultaneously, EMG recordings from various muscles, including the neck, diaphragm, and tongue, are used to quantify motor output. mdpi.comnih.gov Analysis of EMG data from the tongue musculature, for instance, allows researchers to calculate and average breath-by-breath measurements of muscle activity, which are then quantified into tonic (sustained) and phasic (rhythmic) components. nih.gov Studies have shown that local application of Taltirelin to motor neuron pools can produce sustained increases in tongue muscle activity. nih.gov These electrophysiological approaches are instrumental in characterizing the compound's ability to modulate motor systems, which is relevant to its therapeutic potential in neurodegenerative conditions. mdpi.comnih.gov
Microperfusion and Microdialysis Techniques for Neurotransmitter Monitoring
To investigate the neurochemical effects of Taltirelin, microdialysis and microperfusion techniques are employed to sample the extracellular environment of specific brain regions in living subjects. These methods allow for the direct measurement of neurotransmitter and metabolite levels, revealing how Taltirelin modulates synaptic communication.
Studies using in vivo microdialysis in rats have demonstrated that Taltirelin administration significantly alters several major neurotransmitter systems. nih.gov Following administration, researchers have observed increased extracellular levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain areas like the nucleus accumbens and corpus striatum. nih.gov The compound also enhances the release of other critical neurotransmitters, including acetylcholine (B1216132) and norepinephrine (B1679862). patsnap.compatsnap.com Furthermore, research indicates that Taltirelin has a stimulating effect on the broader monoamine system, affecting noradrenaline and serotonin (B10506) pathways. nih.gov These findings, summarized in the table below, suggest that Taltirelin's therapeutic effects are mediated, at least in part, by its ability to amplify the activity of multiple neurotransmitter systems. nih.govpatsnap.com
| Parameter Measured | Brain Region(s) | Finding |
| Dopamine (DA) | Nucleus Accumbens, Corpus Striatum | Increased extracellular levels. nih.gov |
| Dopamine Metabolites (DOPAC, HVA) | Nucleus Accumbens, Corpus Striatum | Increased extracellular levels. nih.gov |
| Acetylcholine | Central Nervous System | Enhanced release. patsnap.compatsnap.com |
| Norepinephrine | Central Nervous System | Enhanced release. patsnap.compatsnap.com |
| Noradrenaline Metabolite (MHPG) | Frontal Cortex, Hypothalamus | Increased levels. nih.gov |
| Serotonin Metabolite (5-HIAA) | Nucleus Accumbens, Corpus Striatum | Increased levels. nih.gov |
Immunofluorescence and Immunohistochemistry for Cellular Analysis
Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful tissue-based techniques used to visualize the location and expression of specific proteins within cells and tissues. In Taltirelin research, these methods provide critical insights into which cells are targeted by the drug and how it alters cellular protein expression and localization.
In both in vivo and in vitro models, IF and IHC have been used extensively. For example, immunofluorescence has been applied to cultured cells to examine the distribution and expression of key receptors and signaling proteins, such as Thyrotropin-Releasing Hormone Receptor (TRHR), Dopamine Receptor D2 (DRD2), and Retinoic Acid Receptor Alpha (RARα), following treatment with Taltirelin. nih.govresearchgate.net This method can also reveal the colocalization of different proteins within the same neuron, suggesting functional interactions. nih.govresearchgate.net In animal models of Parkinson's disease, immunohistochemistry has been used to stain brain sections for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, allowing for the quantification of dopaminergic neurons and demonstrating Taltirelin's ability to increase the number of TH-positive cells. researchgate.net Further studies have used these techniques to assess the compound's effect on pathological protein markers, such as phosphorylated tau (p-tau) and phosphorylated α-synuclein (p-α-synuclein), in brain regions like the substantia nigra. nih.gov The general procedure involves preparing thin sections of brain tissue, applying primary antibodies that bind to the target protein, and then using secondary antibodies linked to a fluorescent dye (for IF) or an enzyme (for IHC) to generate a visible signal. researchgate.netnih.gov
Molecular Biological Techniques
Transcriptomic Analysis (e.g., RNA Sequencing)
Transcriptomics, particularly through RNA sequencing (RNA-Seq), offers a comprehensive, unbiased view of the entire set of RNA transcripts in a cell or tissue. nih.govbiorxiv.org This technique is used in Taltirelin research to discover the global changes in gene expression that underlie the compound's physiological effects.
Studies have employed transcriptomic analysis to uncover the specific gene expression mechanisms through which Taltirelin acts in the brain. nih.gov The process involves extracting total RNA from specific brain regions, such as the striatum, from both control and Taltirelin-treated animal models. nih.govresearchgate.net This RNA is then converted to complementary DNA (cDNA) and sequenced using high-throughput technology. nih.gov Bioinformatic analysis is subsequently performed to identify differentially expressed genes (DEGs)—genes that are significantly upregulated or downregulated in the Taltirelin-treated group compared to the control group. nih.gov Through this approach, research has shown that Taltirelin influences the expression of numerous genes involved in critical signaling pathways, including those related to dopaminergic synapses and axon guidance. nih.gov For instance, genes such as th (tyrosine hydroxylase) and drd2 (dopamine receptor D2) have been identified as being affected. nih.gov These findings are often validated using other methods like quantitative RT-PCR to confirm the changes in specific gene expression levels. nih.govresearchgate.net
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a fundamental molecular biology technique used to detect and quantify specific proteins in a sample. It is indispensable in Taltirelin research for validating findings from transcriptomic studies and for directly investigating the compound's impact on protein expression levels and post-translational modifications, such as phosphorylation.
This technique has been used to confirm that Taltirelin increases the expression of specific proteins identified in other analyses, such as TRHR, RARα, and DRD2. nih.govresearchgate.net A critical application of Western blotting in this field is the analysis of signaling pathway activation, which is often controlled by protein phosphorylation. Researchers have used Western blots to measure the levels of phosphorylated proteins, such as phosphorylated extracellular signal-regulated kinase (p-ERK1/2), to demonstrate the activation of the MAPK signaling cascade following Taltirelin treatment. nih.govresearchgate.net The method is also used to assess markers of cellular health and apoptosis, such as the levels of cleaved caspase-3. nih.gov The general workflow involves separating proteins from cell or tissue lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific primary antibodies against the total protein or its phosphorylated form. nih.govbio-rad-antibodies.com
| Protein Target | Type of Analysis | Research Context |
| TRHR, DRD2, RARα | Expression Level | Confirming upregulation in Taltirelin-treated cells. nih.govresearchgate.net |
| Tyrosine Hydroxylase (TH) | Expression Level | Measuring changes in dopaminergic neuron marker levels. researchgate.net |
| p-ERK1/2 | Phosphorylation Status | Assessing activation of the MAPK signaling pathway. nih.govresearchgate.net |
| Cleaved Caspase-3 | Expression Level | Quantifying a key marker of apoptosis. nih.gov |
| CREB, CaMK2b | Expression Level | Validating transcriptomic data at the protein level. nih.govresearchgate.net |
| β-arrestin2 | Expression Level | Confirming siRNA-mediated protein knockdown. nih.gov |
Imaging and Histopathological Techniques
Histopathological techniques involve the microscopic examination of tissue to study the manifestations of disease or the effects of a therapeutic agent. In conjunction with imaging, these methods provide crucial spatial context to molecular findings, showing precisely where cellular and structural changes occur within the brain in response to Taltirelin.
The core histopathological methods used in Taltirelin research are immunohistochemistry and immunofluorescence, as detailed in section 6.2.6. These techniques are fundamentally imaging-based, relying on microscopy to visualize antibody-labeled proteins within the anatomical structure of the tissue. nih.govnih.gov The process begins with the careful preparation of brain tissue, which is fixed, embedded in paraffin, and cut into very thin serial sections (e.g., 4-5 μm thick). researchgate.netnih.gov These sections are then mounted on slides and undergo a series of steps including deparaffinization, rehydration, and antigen retrieval to expose the target proteins. researchgate.netnih.gov The application of specific primary and fluorescent- or enzyme-linked secondary antibodies allows for the visualization of cellular markers (e.g., TH-positive neurons) and signaling proteins within distinct brain regions like the striatum or substantia nigra. nih.govresearchgate.netnih.gov This allows researchers not only to quantify changes in protein expression but also to observe changes in cell morphology, distribution, and colocalization of proteins, providing a detailed portrait of Taltirelin's effects at the cellular and tissue level. nih.govresearchgate.net
Assessment of Neuronal Cell Density (e.g., Hippocampal CA1 Region)
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated neuroprotective properties in preclinical models of cerebral ischemia. A key methodology to evaluate this neuroprotection involves the quantitative assessment of neuronal cell density in vulnerable brain regions, such as the CA1 sector of the hippocampus. This area is particularly susceptible to ischemic damage.
In a study investigating the effects of Taltirelin in a mouse model of transient forebrain ischemia, researchers induced bilateral carotid artery occlusion for a brief period, followed by reperfusion. nih.gov One week after this ischemic insult, the neuronal cell density in the hippocampal CA1 region was meticulously quantified. The findings revealed a significant reduction in neuronal cell density in the ischemia-reperfusion group compared to a sham-operated control group, indicating substantial neuronal loss. nih.gov
However, intravenous administration of Taltirelin trifluoroacetic acid salt significantly mitigated this ischemia-induced neuronal loss. nih.gov The study demonstrated that Taltirelin treatment suppressed the reduction of hippocampal neuronal density, highlighting its potent neuroprotective effect. nih.gov This assessment of neuronal cell density serves as a critical quantitative measure of the therapeutic potential of Taltirelin in ischemic brain injury.
| Experimental Group | Neuronal Cell Density in Hippocampal CA1 Region (Relative to Sham) | Reference |
|---|---|---|
| Sham | 100% | nih.gov |
| Ischemia-Reperfusion (Vehicle) | 60.1% | nih.gov |
| Ischemia-Reperfusion + Taltirelin | Significantly higher than vehicle group | nih.gov |
Quantification of Tyrosine Hydroxylase (TH) Positive Neurons
Another advanced analytical approach in Taltirelin research involves the quantification of tyrosine hydroxylase (TH) positive neurons. TH is the rate-limiting enzyme in the synthesis of dopamine, and its expression is a key marker for dopaminergic neurons. This methodology is particularly relevant in studies investigating the potential of Taltirelin in neurodegenerative conditions like Parkinson's disease, which is characterized by the loss of these neurons.
Research has shown that Taltirelin can induce the expression of TH in non-dopaminergic neurons, specifically in striatal medium spiny neurons. nih.govnih.gov In animal models of Parkinson's disease, a significant loss of TH-positive neurons is observed in the substantia nigra and their terminals in the striatum. Studies have demonstrated that treatment with Taltirelin can markedly increase the number of TH-positive neurons within the lesioned striatum. nih.gov
This effect is believed to be mediated by the upregulation of the TRH receptor on striatal GABAergic neurons, leading to the activation of specific signaling pathways that induce TH expression. nih.govnih.gov Immunohistochemical and western blot analyses are the primary techniques used to quantify the changes in TH protein expression and the number of TH-positive cells. These findings suggest a novel mechanism through which Taltirelin may exert its therapeutic effects in Parkinson's disease by promoting a dopaminergic phenotype in a subset of striatal neurons. nih.govnih.gov
| Experimental Condition | Observation | Key Finding | Reference |
|---|---|---|---|
| Hemi-Parkinsonian Rat Model (Lesioned Striatum) | Western blotting and immunohistochemistry | Significantly lower expression of TH compared to control. | nih.gov |
| Hemi-Parkinsonian Rat Model + Taltirelin Treatment | Western blotting and immunohistochemistry | Markedly increased expression of TH within the lesioned striatum. | nih.gov |
| Primary Striatal Neuron Culture + Taltirelin | Immunolabeling | Neurons exhibited wider distribution and higher fluorescent intensity of TH. | nih.gov |
Theoretical Implications and Future Research Directions
Taltirelin's Contribution to Understanding TRH's Homeostatic Modulatory Role
Taltirelin's actions underscore the multifaceted role of TRH as a homeostatic modulator within the CNS. frontiersin.org Beyond its well-known endocrine functions, TRH, and by extension taltirelin (B1682926), influences a wide array of physiological processes, including arousal, locomotion, and nociception. nih.govfrontiersin.orgmdpi.com Taltirelin has been shown to have 10 to 100 times more potent CNS stimulant activity than TRH. frontiersin.orgfrontiersin.org Studies with taltirelin have helped to dissociate the central and endocrine effects of TRH signaling, as taltirelin exhibits potent CNS activity with weaker endocrine effects compared to TRH. nih.govnih.gov This selectivity is attributed to its differential affinity for TRH receptors in the brain versus the pituitary gland. nih.govmdpi.com
The compound's ability to act as a "normalizer" of dysregulated physiological systems further illuminates TRH's homeostatic function. mdpi.com For instance, while TRH can be a stimulant in a sedated state, it can also exhibit anticonvulsant properties in a state of convulsion. frontiersin.org Taltirelin's efficacy in conditions like spinocerebellar degeneration, a neurodegenerative disease with no prior effective oral treatment, highlights the therapeutic potential of modulating the TRH system to restore neuronal homeostasis. patsnap.come-jmd.orgbioworld.com
Elucidating Unclear Molecular Mechanisms of Action in Specific Contexts
While it is established that taltirelin acts as a TRH receptor agonist, the precise downstream molecular cascades remain a subject of active research. patsnap.com Taltirelin exhibits a lower binding affinity for the human TRH receptor compared to TRH. frontiersin.orgnih.gov However, it demonstrates higher intrinsic efficacy in stimulating the inositol-1,4,5-trisphosphate (IP3) second messenger pathway, classifying it as a "superagonist". frontiersin.orgnih.govnih.gov This superagonism may partly account for its enhanced CNS effects compared to TRH. frontiersin.orgnih.gov
Taltirelin's neuroprotective effects are linked to the activation of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com Specifically, it has been shown to increase the phosphorylation of ERK1/2, which is involved in the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis. frontiersin.org In models of Parkinson's disease, taltirelin has demonstrated the ability to upregulate TRH receptor expression on striatal GABAergic neurons, activating a TRHR-MAPK-RARα-DRD2 pathway and inducing the expression of tyrosine hydroxylase in medium spiny neurons. nih.gov
Furthermore, taltirelin has been found to modulate various neurotransmitter systems, including dopamine, acetylcholine (B1216132), and norepinephrine (B1679862), contributing to its neuroprotective and cognitive-enhancing properties. patsnap.compatsnap.com In rat studies, taltirelin increased the extracellular levels of dopamine and its metabolites in the nucleus accumbens and corpus striatum. nih.gov However, in a mouse model of spinocerebellar atrophy, taltirelin improved motor ataxia without altering monoamine levels in the central nervous system, suggesting that its mechanism of action can be context-dependent and may not solely rely on changes in neurotransmitter concentrations. nih.gov
The tables below summarize key findings related to taltirelin's molecular mechanisms.
| Compound | Receptor | Binding Affinity | Agonist Activity |
|---|---|---|---|
| Taltirelin | Human TRH Receptor | Lower than TRH | Superagonist (higher intrinsic efficacy) |
| TRH | Human TRH Receptor | Higher than Taltirelin | Full agonist |
| Pathway/System | Effect of Taltirelin | Observed Outcome |
|---|---|---|
| MAPK/ERK Pathway | Activation (p-ERK1/2 increase) | Increased Tyrosine Hydroxylase expression |
| Dopamine System | Increased release and turnover | Elevated extracellular dopamine levels |
| Acetylcholine System | Enhanced release | Contributes to neuroprotective effects |
| Norepinephrine System | Enhanced release | Contributes to neuroprotective effects |
Development of Novel Drug Delivery Systems for Taltirelin (e.g., Nanoparticles)
A significant advantage of taltirelin over native TRH is its improved metabolic stability and ability to cross the blood-brain barrier. frontiersin.orgnih.gov However, the development of novel drug delivery systems, such as nanoparticles, could further enhance its therapeutic potential. Encapsulating taltirelin in nanoparticles could offer several benefits, including targeted delivery to specific brain regions, sustained release profiles, and further protection from enzymatic degradation. This would be particularly advantageous for chronic neurodegenerative conditions requiring long-term treatment. Future research should focus on designing and testing various nanoparticle formulations to optimize the pharmacokinetic and pharmacodynamic properties of taltirelin.
Exploration of Taltirelin Interactions with Internal Environment Dysregulations (e.g., Inflammation, Diabetes) in Disease Models
The interplay between neurodegeneration and systemic factors like inflammation and metabolic disorders is increasingly recognized. Taltirelin's neuroprotective effects may be partially mediated through its interaction with these dysregulated internal environments. For instance, TRH has been shown to possess anti-inflammatory properties, and taltirelin may share these characteristics. mdpi.com In a mouse model of cancer-related fatigue, taltirelin reversed fatigue-like behavior, an effect that may be linked to modulation of neuroinflammatory processes. nih.gov
The systemic inflammatory response to major events like surgery can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, altering cortisol and ACTH dynamics. bris.ac.uk Given TRH's position at the top of this axis, investigating how taltirelin modulates the HPA axis response to inflammatory insults is a critical area for future research.
While direct studies on taltirelin's effects in diabetes models are limited, TRH is known to influence energy balance and metabolism. mdpi.com Therefore, exploring taltirelin's potential to mitigate neuronal damage in the context of diabetic neuropathy presents a novel research direction.
Comparative Research of Taltirelin with Other Neuroactive Peptides and Small Molecules
Comparative studies are crucial for positioning taltirelin within the broader landscape of neurotherapeutics. Taltirelin is more potent and has a longer duration of action than TRH. nih.govnih.gov When compared to methamphetamine, the mechanisms by which taltirelin induces dopamine release are distinct. nih.gov
Another TRH analog, rovatirelin, has been shown to be more potent than taltirelin in improving motor function in a mouse model of hereditary ataxia. mdpi.com Such comparative studies are invaluable for understanding the structure-activity relationships of TRH analogs and for guiding the development of next-generation compounds with improved therapeutic profiles. Future research should involve head-to-head comparisons of taltirelin with other neuroprotective agents, including both peptides and small molecules, across various models of neurological disorders.
Potential for Discovery of New Therapeutic Targets Based on Taltirelin's Action
The diverse pharmacological profile of taltirelin suggests that its mechanism of action may involve previously unappreciated molecular targets. By elucidating the full spectrum of its downstream signaling pathways and protein interactions, researchers may identify novel targets for therapeutic intervention in a range of neurological and psychiatric disorders. For example, the discovery of a novel TRH receptor subtype that is pharmacologically distinct from the pituitary receptor opens up new possibilities for targeted drug development. mdpi.com
Taltirelin's ability to induce the expression of tyrosine hydroxylase in non-dopaminergic neurons in a Parkinson's disease model is a compelling finding that could lead to new therapeutic strategies aimed at neuronal reprogramming. nih.gov Furthermore, its analgesic effects, which are mediated by descending monoaminergic systems, suggest that the TRH system could be a target for developing novel pain therapeutics. nih.gov The anti-itch properties of taltirelin also point towards new therapeutic avenues for chronic pruritus. patsnap.com
Q & A
Q. What is the role of trifluoroacetic acid (TFA) in the solid-phase synthesis of Taltirelin trifluoroacetic acid salt, and how does it influence peptide purification?
TFA is critical in cleaving synthesized peptides from solid-phase resins during solid-phase synthesis. It protonates the peptide-resin linkage, enabling cleavage while forming a TFA salt as the counterion for the peptide. Post-synthesis, reversed-phase HPLC with TFA-containing mobile phases is commonly used for purification, leveraging ion-pairing interactions to improve resolution . Residual TFA (10–45%) often remains in lyophilized products, necessitating desalting steps for downstream applications.
Q. Which analytical techniques are recommended for quantifying residual TFA counterions in this compound preparations?
- Ion Chromatography (IC): A gold standard for anion analysis, IC enables precise quantification of trifluoroacetate ions with detection limits as low as ng/L levels. Mobile phases often use carbonate/bicarbonate eluents .
- Nuclear Magnetic Resonance (NMR): ¹H or ¹⁹F NMR can detect TFA counterions by analyzing characteristic chemical shifts (e.g., TFA’s -CF₃ group at ~116 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS): High-resolution MS identifies TFA adducts (e.g., [M+H+TFA]⁺ peaks) but requires calibration against standards for quantification .
Q. What are the standard protocols for removing excess TFA after synthesis to minimize interference in downstream assays?
- Lyophilization with Co-Solvents: Repeated lyophilization cycles using water/acetonitrile or acetic acid mixtures reduce TFA content.
- Desalting Columns: Size-exclusion chromatography or dialysis (e.g., 1 kDa MWCO membranes) separates TFA from the peptide.
- Counterion Exchange: Dialysis against acetate or chloride buffers replaces TFA with biologically compatible ions .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity assays caused by variable TFA content in this compound batches?
Batch-to-batch TFA variability (10–45%) may alter peptide solubility, aggregation, or receptor binding. Mitigation strategies include:
- Pre-Assay Desalting: Use centrifugal filters or ion-exchange resins to standardize TFA levels.
- Dose-Response Calibration: Include TFA-only controls to isolate its effects on assay readouts.
- Alternative Counterions: Replace TFA with acetate or hydrochloride salts during purification .
Q. What strategies exist for counterion exchange from TFA to biologically compatible ions in Taltirelin formulations?
- Dialysis: Incubate the TFA salt in acetate- or chloride-containing buffers (pH 4–5) for 24–48 hours.
- Ion-Pairing Chromatography: Use acetic acid or hydrochloric acid in mobile phases to displace TFA during purification.
- Solid-Phase Extraction (SPE): Cation-exchange resins bind the peptide while washing away TFA, followed by elution with target ions .
Q. What experimental approaches can resolve contradictions between theoretical and observed molecular weights in this compound characterization?
Discrepancies often arise from TFA adducts or incomplete desalting. Solutions include:
- High-Resolution MS: Detect adducts (e.g., [M+TFA-H]⁻) and deconvolute spectra using software tools.
- Isotopic Pattern Analysis: Compare observed vs. theoretical isotopic distributions to identify counterion contributions.
- Complementary Techniques: Pair MS with IC or NMR to cross-validate TFA content .
Q. How to optimize chromatographic conditions when analyzing this compound derivatives with multiple charged states?
- Adjust pH: Use mobile phases with pH 2–3 (e.g., 0.1% formic acid) to protonate basic residues and reduce charge heterogeneity.
- Ion-Pairing Reagents: Replace TFA with heptafluorobutyric acid (HFBA) for sharper peaks in LC-MS.
- Gradient Elution: Increase organic solvent (acetonitrile) gradients to 5–60% over 20–30 minutes for better separation .
Q. What quality control parameters should be established for TFA content in multi-institutional collaborative studies using this compound?
- Quantification Thresholds: Set maximum allowable TFA content (e.g., <5%) via IC or NMR.
- Batch Documentation: Require CoA (Certificate of Analysis) detailing TFA levels, purity, and analytical methods.
- Inter-Lab Validation: Use standardized reference materials and protocols to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
